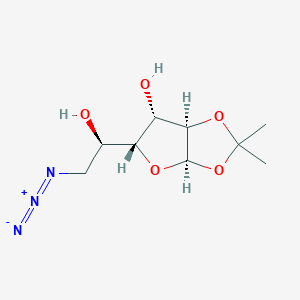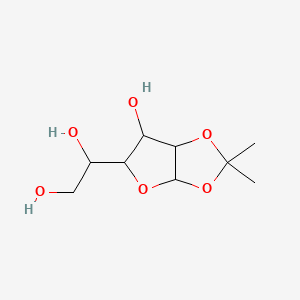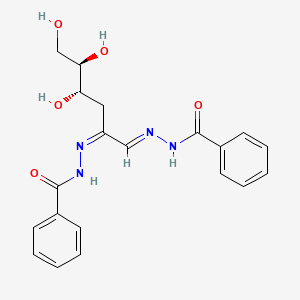
Oxyntomodulin (porcine, bovine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxyntomodulin (OXM) is a 37-amino acid peptide hormone derived from the preproglucagon gene. It is found in porcine and bovine species, and is a member of the glucagon family. OXM has been shown to have a variety of metabolic and physiological effects in both in vivo and in vitro studies. OXM is considered to be a promising therapeutic agent for the treatment of obesity, diabetes, and metabolic disorders.
Aplicaciones Científicas De Investigación
Role in Metabolism and Feeding
Scientific Field
Endocrinology and Metabolism
Application Summary
Oxyntomodulin (porcine, bovine) is an endogenous preproglucagon-derived neuropeptide that plays a significant role in modulating feeding and metabolism .
Methods of Application
Oxyntomodulin is secreted by intestinal L-cells . It acts as a GLP-1 receptor agonist, increasing cAMP production .
Results or Outcomes
Oxyntomodulin has been found to inhibit gastric acid secretion in rat stomach . It is also a weak glucagon receptor agonist .
Role in Photoreceptor Outer Segments Purification
Scientific Field
Ophthalmology and Cell Biology
Application Summary
Oxyntomodulin (porcine, bovine) has been used in the large-scale purification of porcine or bovine photoreceptor outer segments for phagocytosis assays on retinal pigment epithelial cells .
Methods of Application
The protocol involves the use of ultracentrifugation and sucrose gradient for the purification of photoreceptor outer segments .
Results or Outcomes
The purified photoreceptor outer segments can be used for phagocytosis assays on retinal pigment epithelial cells .
Role in Appetite Suppression and Food Intake Reduction
Scientific Field
Endocrinology and Nutrition
Application Summary
Oxyntomodulin (porcine, bovine) has been found to suppress appetite and reduce food intake in humans .
Methods of Application
Oxyntomodulin is released from the gut postprandially, in proportion to energy intake . It has been studied in a randomized, double-blind, placebo-controlled, cross-over study .
Results or Outcomes
Infusion of Oxyntomodulin significantly reduced ad libitum energy intake at a buffet meal (mean decrease, 19.3 ± 5.6%; P < 0.01) and caused a significant reduction in scores for hunger . In addition, cumulative 12-h energy intake was significantly reduced by infusion of Oxyntomodulin (mean decrease, 11.3 ± 6.2%; P < 0.05) .
Propiedades
Número CAS |
62340-29-8 |
|---|---|
Nombre del producto |
Oxyntomodulin (porcine, bovine) |
Fórmula molecular |
C192H295N59O60S |
Peso molecular |
4421.86 |
Sinónimos |
Alternative Names: Glucagon (1-37), Enteroglucagon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



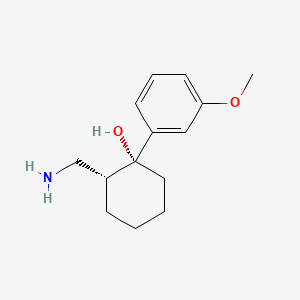
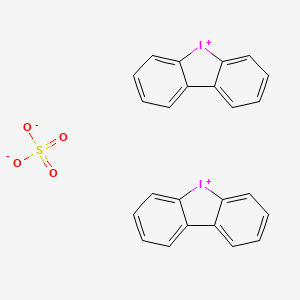
![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)
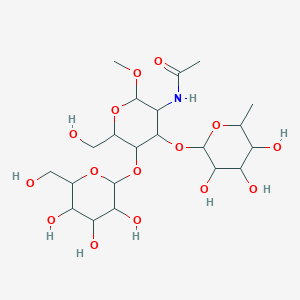
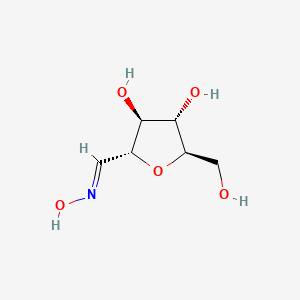
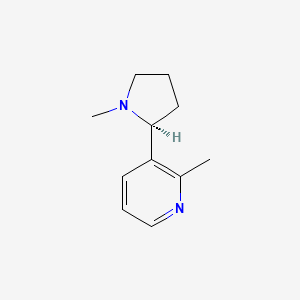
![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)

